molecular formula C2H6BCl B182847 Chlorodimethylborane CAS No. 1803-36-7

Chlorodimethylborane

Cat. No. B182847
CAS RN: 1803-36-7
M. Wt: 76.33 g/mol
InChI Key: DJGJBRMHVVAZOU-UHFFFAOYSA-N
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Description

Chlorodimethylborane is a chemical compound with the formula C2H6BCl . It has a molecular weight of 76.333 . It is commonly used in industrial and scientific research .


Synthesis Analysis

The synthesis of Chlorodimethylborane and similar compounds has been a topic of interest in the field of chemistry . For instance, borane clusters have been introduced into polymeric frameworks to improve their chemical and thermal stability . Diborane, a basic example of boranes, can be synthesized by an exchange reaction of a boron halide with LiAlH4 or LiBH4 in ether .


Chemical Reactions Analysis

The chemical reactions involving Chlorodimethylborane are complex and can vary based on the conditions and the substances it interacts with . Detailed analysis of these reactions would require specific experimental setups and precise control of conditions.

Scientific Research Applications

  • Chloroquine in COVID-19 Treatment : Chloroquine, a widely used antimalarial drug, has been researched for its potential benefits in treating patients infected with the novel coronavirus, SARS-CoV-2 (Touret & de Lamballerie, 2020).

  • Chloral Applications in Chemistry : The application of chloral in the chemistry of tricoordinate phosphorus derivatives has been studied. This includes the synthesis of caged phosphoranes with phosphorus–carbon bonds (Khasiyatullina et al., 2016).

  • Photodynamic Therapy with Chlorin Derivatives : Research has shown the use of chlorin, along with phthalocyanines and porphyrins derivatives, as photosensitizers in photodynamic therapy for treating various skin diseases (de Annunzio et al., 2019).

  • Chlorophyll Fluorescence in Plant Stress Physiology : Chlorophyll fluorescence has been extensively studied for its application in plant science, particularly in plant stress physiology and ecophysiology (Kooten & Snel, 1990).

  • Chlorophyll Fluorescence for Photosynthetic Competence Assessment : This method is used in laboratory studies to understand photosynthesis and how environmental factors alter photosynthetic capacity (Bolhár-Nordenkampf et al., 1989).

  • Linking Chlorophyll Fluorescence to Photosynthesis for Remote Sensing : Chlorophyll fluorescence is also used in remote sensing applications to track photosynthesis and primary productivity of terrestrial ecosystems (Porcar‐Castell et al., 2014).

  • Chloro-1,4-dimethyl-9H-carbazole Derivatives in Anti-HIV Activity : A study on chloro-1,4-dimethyl-9H-carbazole derivatives displayed potential for anti-HIV activity, suggesting their use in the development of novel anti-HIV drugs (Saturnino et al., 2018).

  • Chlorophyll as a Food Additive and Nutraceutical : Chlorogenic acid, a component of chlorophyll, has been studied for its role as a food additive and nutraceutical, especially in the treatment of metabolic syndrome (Santana-Gálvez et al., 2017).

Safety And Hazards

Chlorodimethylborane should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental exposure, follow the recommended first-aid measures .

properties

IUPAC Name

chloro(dimethyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BCl/c1-3(2)4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGJBRMHVVAZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90170943
Record name Chlorodimethylborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorodimethylborane

CAS RN

1803-36-7
Record name Chlorodimethylborane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001803367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorodimethylborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90170943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorodimethylborane

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